molecular formula C24H25FO5S B192856 Canagliflozin CAS No. 842133-18-0

Canagliflozin

カタログ番号 B192856
CAS番号: 842133-18-0
分子量: 444.5 g/mol
InChIキー: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to manage hyperglycemia in type 2 diabetes mellitus . It is also used to lower the risk of heart attack, stroke, or death in patients with type 2 diabetes and heart or blood vessel disease . This medicine works in the kidneys to prevent absorption of glucose (blood sugar) .


Synthesis Analysis

The synthesis of Canagliflozin involves several steps. A detailed synthesis process can be found in a patent . The synthesis involves the reaction of compounds Ⅳ and V in tetrahydrofuran (THF), followed by the addition of trimethylsilylmethyl lithium .


Molecular Structure Analysis

The molecular structure of Canagliflozin is complex and involves several functional groups. The molecular formula of Canagliflozin is C24H25FO5S . More detailed information about its molecular structure can be found in various scientific publications .


Chemical Reactions Analysis

Canagliflozin undergoes various chemical reactions in the body. A novel LC–MS/MS method has been developed for the analysis of Canagliflozin in human plasma . Various analytical methods have been adapted for the estimation of Canagliflozin in biological matrices and Pharmaceuticals .


Physical And Chemical Properties Analysis

Canagliflozin has a molecular weight of 444.52 . It is soluble in DMSO . More detailed information about its physical and chemical properties can be found in various scientific publications .

科学的研究の応用

1. Pharmacokinetic Determination in Type 2 Diabetic Rat Model

  • Methods of Application: A sensitive and efficient UPLC-MS/MS method for the quantification of Canagliflozin and its metabolites in rat plasma was established and applied to pharmacokinetics in a type 2 diabetic rat model .
  • Results: Three types of O-glucuronide metabolites (M5, M7, and M17), two kinds of oxidation metabolites (M8 and M9), and one oxidation and glucuronide metabolite (M16) were identified . The pathological condition of diabetes could result in altered pharmacokinetic behaviors of Canagliflozin and its metabolites .

2. Analytical Methods in Biological Matrices and Pharmaceuticals

  • Summary of Application: This review focused on various analytical techniques, such as chromatography, spectrophotometry, and hyphenated techniques, for the analysis of Canagliflozin .
  • Methods of Application: Various analytical methods adapted were high-performance liquid chromatography, UPLC, LC-MS/MS, high-performance thin-layer liquid chromatography, Fourier-transform infrared spectroscopy, spectrofluorimetry, and UV spectrophotometry .
  • Results: The review presented the determination of Canagliflozin using various analytical techniques and biological matrices either in single or in combination with other hypoglycemic agents .

3. Enhanced Oral Bioavailability and Anti-Diabetic Activity

  • Summary of Application: The study aimed to develop and evaluate a spray-dried lipid-based formulation (solid SMEDDS) for enhancing oral bioavailability and anti-diabetic activity of Canagliflozin .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

4. Cardiovascular and Renal Outcomes

  • Summary of Application: Canagliflozin has been shown to improve cardiovascular and renal outcomes in patients with type 2 diabetes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

5. Lowering Risk of End Stage Kidney Disease

  • Summary of Application: Canagliflozin is used to lower the risk of end stage kidney disease, worsening of kidney function, and hospitalization for heart failure in patients with type 2 diabetes and diabetic kidney disease with a certain amount of protein in the urine .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

6. Sodium-Glucose Transporter 2 Inhibition

  • Summary of Application: Canagliflozin is a novel, orally selective inhibitor of sodium-dependent glucose co-transporter-2 (SGLT2) for the treatment of patients with type 2 diabetes mellitus .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

7. Improvement of Heart Failure Symptoms

  • Summary of Application: Canagliflozin, a medication used to treat type 2 diabetes, was found to greatly improve symptoms and quality of life within 3 months for people with heart failure due to either reduced or preserved cardiac function, even if they didn’t also have type 2 diabetes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: Symptom and quality of life benefits were evident as early as two weeks into taking Canagliflozin. Heart failure improvements were consistent among participants regardless of their type of heart failure or diabetes status .

8. Combined Therapy in Alzheimer’s Disease

  • Summary of Application: The study investigates the effect of an SGLT2i and donepezil, under a separate or combined 21-day treatment on AD-relevant behaviors and brain pathology in mice .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The SGLT2i canagliflozin was found to significantly improve the novelty preference index and the percentage of time spent in the open arms of the maze in the novel object recognition and elevated plus maze test . In addition, canagliflozin therapy decreased AChE activity, mTOR and glial fibrillary acidic protein expression .

9. Cardiovascular and Renal Outcomes in People with Type 2 Diabetes and Kidney Disease

  • Summary of Application: Canagliflozin has been shown to improve cardiovascular and renal outcomes in people with type 2 diabetes and kidney disease .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

Safety And Hazards

Canagliflozin is generally well tolerated but it does have some potential hazards. It has been associated with serious eye damage and suspected of damaging fertility or the unborn child . Other potential risks include low blood sugar, Fournier’s gangrene, leg amputation, kidney problems, high blood potassium, and low blood pressure .

将来の方向性

SGLT-2 inhibitors like Canagliflozin are being studied for the treatment of heart failure with preserved left ventricular ejection fraction . There is also interest in the potential use of Canagliflozin for weight management .

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004469
Record name Canagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

‎642.9±55.0
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The sodium-glucose co-transporter2 (SGLT2), is found in the proximal tubules of the kidney, and reabsorbs filtered glucose from the renal tubular lumen. Canagliflozin inhibits the SGLT2 co-transporter. This inhibition leads to lower reabsorption of filtered glucose into the body and decreases the renal threshold for glucose (RTG), leading to increased glucose excretion in the urine., Sodium-glucose co-transporter 2 (SGLT2), expressed in the proximal renal tubules, is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen. Canagliflozin is an inhibitor of SGLT2. By inhibiting SGLT2, canagliflozin reduces reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Canagliflozin

CAS RN

842133-18-0
Record name Canagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842133-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANAGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S49DGR869
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

68-72
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canagliflozin
Reactant of Route 2
Canagliflozin
Reactant of Route 3
Canagliflozin
Reactant of Route 4
Reactant of Route 4
Canagliflozin
Reactant of Route 5
Canagliflozin
Reactant of Route 6
Canagliflozin

Citations

For This Compound
27,100
Citations
B Neal, V Perkovic, KW Mahaffey… - … England Journal of …, 2017 - Mass Medical Soc
… We report the effects of treatment with canagliflozin on … to receive canagliflozin at a dose of 300 mg, canagliflozin at a … a 1:1 ratio to receive canagliflozin, administered at an initial dose of …
Number of citations: 200 www.nejm.org
V Perkovic, MJ Jardine, B Neal… - … England Journal of …, 2019 - Mass Medical Soc
Background Type 2 diabetes mellitus is the leading cause of kidney failure worldwide, but few effective long-term treatments are available. In cardiovascular trials of inhibitors of sodium–…
Number of citations: 530 www.nejm.org
ED Deeks, AJ Scheen - Drugs, 2017 - Springer
… One of the most widely available SGLT2 inhibitors is canagliflozin (Invokana ® ), which is … to the use of canagliflozin in T2D in the EU; fixed-dose canagliflozin/metformin tablets are …
Number of citations: 39 link.springer.com
XP Yang, D Lai, XY Zhong, HP Shen… - European journal of …, 2014 - Springer
… Compared with placebo, canagliflozin produced absolute reductions in … , canagliflozin significantly reduced HbA1c by −0.21 % (WMD, 95 %CI [−0.33 to −0.08], p = 0.001). Canagliflozin …
Number of citations: 157 link.springer.com
H Jakher, TI Chang, M Tan… - … , metabolic syndrome and …, 2019 - Taylor & Francis
… of canagliflozin as an antidiabetic agent, its cardiovascular and renal benefits, and safety profile. During the development of canagliflozin… program showed that canagliflozin reduced the …
Number of citations: 42 www.tandfonline.com
KW Mahaffey, B Neal, V Perkovic, D de Zeeuw… - Circulation, 2018 - Am Heart Assoc
… safety and efficacy of canagliflozin in a broad range of … 6 The main results demonstrated that canagliflozin reduced the … provide insight into the effects of canagliflozin in the primary and …
Number of citations: 518 www.ahajournals.org
DJ Cada, KT Ingram, TL Levien… - Hospital …, 2013 - journals.sagepub.com
… canagliflozin 100 mg group and −10.1% in the canagliflozin … the canagliflozin 100 mg group and 12.5% in the canagliflozin … the canagliflozin 100 mg group and 2.2% in the canagliflozin …
Number of citations: 16 journals.sagepub.com
EC Chao - Drugs of the Future, 2011 - access.portico.org
… Canagliflozin is a C-glucoside with a thiophene ring that acts as … phase III clinical trials of canagliflozin and other SGLT2 inhibitors … and clinical studies published thus far on canagliflozin. …
Number of citations: 34 access.portico.org
JF Yale, G Bakris, B Cariou, D Yue… - Diabetes, Obesity …, 2013 - Wiley Online Library
… Because the kidney is a target organ with canagliflozin treatment, the effects of canagliflozin on renal function were carefully assessed in this study. Canagliflozin 100 and 300 mg were …
Number of citations: 615 dom-pubs.onlinelibrary.wiley.com
V Perkovic, D de Zeeuw, KW Mahaffey… - The lancet Diabetes & …, 2018 - thelancet.com
… In the Canagliflozin Cardiovascular Assessment Study (CANVAS) Program, canagliflozin … long-term effects of canagliflozin on a range of sustained and adjudicated renal outcomes. …
Number of citations: 581 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。